molecular formula C16H10Cl2N2O2 B14401373 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene CAS No. 88608-80-4

1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene

Cat. No.: B14401373
CAS No.: 88608-80-4
M. Wt: 333.2 g/mol
InChI Key: LBBFVNURVWAVBI-UHFFFAOYSA-N
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Description

1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is a complex organic compound belonging to the class of aromatic compounds. It features a benzene ring substituted with chlorine and isocyanate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of isocyanate groups can be achieved through reactions with phosgene or other isocyanate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and isocyanation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The isocyanate groups can participate in addition reactions with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used for reduction reactions.

Major Products Formed:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, such as proteins and nucleic acids, potentially altering their function and activity. The pathways involved in these interactions depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

    1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]benzene: Lacks the additional isocyanate group, making it less reactive.

    2-Chloro-1-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: A positional isomer with different reactivity and properties.

    1-Bromo-2-[(3-bromo-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: Substituted with bromine instead of chlorine, affecting its reactivity and applications.

Uniqueness: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is unique due to its specific substitution pattern and the presence of multiple reactive isocyanate groups. This combination of features makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

88608-80-4

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

1-chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene

InChI

InChI=1S/C16H10Cl2N2O2/c17-14-5-2-4-12(8-19-9-21)13(14)7-11-3-1-6-15(18)16(11)20-10-22/h1-6H,7-8H2

InChI Key

LBBFVNURVWAVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)CC2=C(C=CC=C2Cl)CN=C=O

Origin of Product

United States

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